Lipophilicity Differentiation: XLogP3-AA 2.1 vs. Mono-Halogenated and Unsubstituted Pyridin-3-ols
5-Bromo-6-chloropyridin-3-ol exhibits a computed XLogP3-AA value of 2.1, representing a substantial increase in lipophilicity relative to mono-halogenated and unsubstituted pyridin-3-ols [1]. This value predicts membrane permeability and hydrophobic interactions relevant to both synthetic intermediate handling and final drug candidate properties.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Pyridin-3-ol: XLogP3-AA ~0.4; 5-bromopyridin-3-ol: XLogP3-AA ~1.3; 6-chloropyridin-3-ol: XLogP3-AA ~1.1 |
| Quantified Difference | +1.7 vs. pyridin-3-ol; +0.8 vs. mono-bromo analog; +1.0 vs. mono-chloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
Higher XLogP3-AA informs selection of extraction solvents, chromatographic purification conditions, and predicts enhanced blood-brain barrier permeability in derived drug candidates compared to less lipophilic analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 14595246, Pyridin-3-ol; CID 160548, 5-Bromopyridin-3-ol; CID 2733263, 6-Chloropyridin-3-ol; CID 14595226, 5-Bromo-6-chloropyridin-3-ol. Retrieved April 2026. View Source
